1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Description

The exact mass of the compound 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-4-phenylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-phenylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTBNRKHWAWLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210874 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61886-17-7 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61886-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

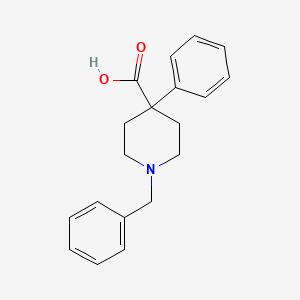

molecular structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid

This guide provides a detailed exploration of the , a pivotal compound in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with advanced analytical interpretations to offer a comprehensive understanding of this molecule's structural architecture.

Introduction and Significance

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS No. 61886-17-7) is a substituted piperidine derivative with a molecular formula of C₁₉H₂₁NO₂ and a molecular weight of 295.4 g/mol .[1] The piperidine ring is a ubiquitous scaffold in pharmaceutical science, forming the core of numerous bioactive agents due to its ability to confer favorable pharmacokinetic properties.[2] This specific compound serves as a crucial precursor and synthetic intermediate in the development of potent analgesics and other psychoactive agents.[3] A thorough understanding of its three-dimensional structure, conformational dynamics, and electronic properties is paramount for designing new chemical entities with enhanced efficacy and selectivity. This guide will dissect the molecule's structure through the lens of modern analytical techniques.

Elucidation of the Core Molecular Framework

The definitive structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is established through a multi-technique analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by inference from crystallographic data of analogous structures.

Conformational Analysis: The Piperidine Ring

While a specific single-crystal X-ray diffraction study for this exact molecule is not publicly available, extensive crystallographic data on related piperidine and piperazine derivatives consistently show that the six-membered ring adopts a stable chair conformation .[4][5] This is the most energetically favorable arrangement, minimizing both angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For 1-Benzyl-4-phenylpiperidine-4-carboxylic acid, the bulky benzyl and phenyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions), leading to a more stable molecular geometry.

Spectroscopic Characterization

Spectroscopic analysis provides the atomic-level connectivity and chemical environment of the molecule. The combination of NMR and MS creates a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 ¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid are:

-

Aromatic Protons (7.20-7.50 ppm): Protons on the N-benzyl and C4-phenyl groups will appear as a complex multiplet in this region. The ten protons from these two rings create overlapping signals characteristic of monosubstituted benzene rings.

-

Benzyl CH₂ Protons (~3.50 ppm): The two protons of the methylene group (CH₂) connecting the nitrogen to the benzyl ring are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

-

Piperidine Ring Protons (2.00-3.00 ppm): The eight protons on the piperidine ring will produce complex multiplets. Protons closer to the electron-withdrawing nitrogen atom will be further downfield. The specific splitting patterns are often complex due to the rigid chair conformation and axial/equatorial relationships.

-

Carboxylic Acid Proton (11.0-13.0 ppm): The acidic proton of the -COOH group is typically a broad singlet at a very downfield chemical shift and may be exchangeable with deuterium oxide (D₂O).

3.1.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Carbonyl (C=O) | 175-185 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |

| Aromatic Carbons | 125-140 | The twelve carbons of the two benzene rings will appear in this region. Quaternary carbons will have lower intensity. |

| Benzyl Methylene (CH₂) | 60-65 | This carbon is attached to the nitrogen, shifting it downfield. |

| Piperidine C4 (Quaternary) | 55-60 | The quaternary carbon atom of the piperidine ring, bonded to the phenyl and carboxyl groups. |

| Piperidine CH₂ Carbons | 45-55 | The carbons of the piperidine ring adjacent to the nitrogen. |

| Piperidine CH₂ Carbons | 30-40 | The carbons of the piperidine ring beta to the nitrogen. |

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. These values are estimates based on typical ranges for these functional groups.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For this molecule, Electron Ionization (EI) would likely be used.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 295, corresponding to the molecular weight of the compound (C₁₉H₂₁NO₂).[1] The stability of this peak can be low in molecules with multiple fragmentation pathways.

-

Key Fragmentation Pathways: The causality behind fragmentation is the formation of stable carbocations or neutral losses.

-

Loss of COOH (m/z 250): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the carboxylic acid group (a loss of 45 amu).[8]

-

Benzylic Cleavage (m/z 91): The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This typically results in the base peak (the most intense peak) at m/z 91.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo various cleavages, often initiated by alpha-cleavage next to the nitrogen atom, leading to a series of peaks that can help confirm the ring structure.[8]

-

The relationship between these analytical techniques provides a robust, self-validating workflow for structural confirmation.

Caption: Workflow for the synthesis and structural validation.

Experimental Protocols

The following protocols are standardized methodologies for the analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. The choice of specific parameters (e.g., solvent, column) is driven by the physicochemical properties of the analyte, such as its polarity and solubility.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase (RP) HPLC is the method of choice due to the moderate polarity of the molecule. A C18 column provides excellent separation for aromatic compounds.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier to ensure good peak shape for the carboxylic acid and is MS-compatible).[9]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm (where the phenyl groups absorb).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary.

-

-

Analysis:

-

Equilibrate the column with an appropriate starting gradient (e.g., 70% A, 30% B) for 10-15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient (e.g., from 30% B to 95% B over 15 minutes) to ensure elution of the compound and any potential impurities.

-

Hold at 95% B for 5 minutes to wash the column.

-

Return to initial conditions and re-equilibrate.

-

-

Data Interpretation:

-

Determine the retention time of the main peak.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Protocol 4.2: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be required for better solubility of the carboxylic acid.

-

Cap the tube and gently invert to dissolve the sample completely.

-

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H spectrum (typically 16-32 scans).

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Caption: Standard workflow for NMR analysis.

Conclusion

The is a composite of several key functional groups: a central piperidine ring in a stable chair conformation, an N-benzyl group, and a C4-substituted phenyl and carboxylic acid. Its architecture is definitively confirmed through a synergistic application of NMR spectroscopy and mass spectrometry. This detailed structural knowledge is the bedrock upon which medicinal chemists can build, enabling the rational design of novel therapeutics with precisely tuned properties for enhanced biological activity.

References

-

SIELC Technologies. (2018). 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. Available at: [Link]

-

PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available at: [Link]

-

PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Available at: [Link]

-

PubMed. Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. Available at: [Link]

-

ResearchGate. X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Available at: [Link]

-

YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Available at: [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

-

Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Supporting Information. 13C NMR data for various carboxylic acids. Available at: [Link]

Sources

- 1. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

physical and chemical properties of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

This technical guide provides a comprehensive physicochemical and synthetic profile of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS 61886-17-7 ) is a zwitterionic piperidine derivative serving as a strategic intermediate in the synthesis of 4-phenylpiperidine opioids (e.g., pethidine analogues) and, more recently, as a research tool for soluble guanylate cyclase (sGC) activation.[1][2] Distinct from the 4-anilino-piperidine scaffolds used in fentanyl synthesis, this compound features a direct carbon-carbon bond between the piperidine C4 and the phenyl ring, imparting unique steric and electronic properties essential for specific receptor binding profiles.

Chemical Identity & Structure

This compound exists as a substituted piperidine where the nitrogen is protected by a benzyl group, and the C4 position is geminally substituted with a phenyl group and a carboxylic acid moiety.[2]

| Property | Detail |

| IUPAC Name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid |

| Common Synonyms | 1-Benzyl-4-phenylisonipecotic acid; 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid |

| CAS Number | 61886-17-7 |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| SMILES | C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |

| InChI Key | RYTBNRKHWAWLPQ-UHFFFAOYSA-N |

Physical Properties

The compound typically isolates as a high-melting crystalline solid, reflecting its zwitterionic character (internal salt formation between the basic piperidine nitrogen and the acidic carboxylate).

| Parameter | Value / Description | Context |

| Appearance | White to off-white crystalline powder | Recrystallized form |

| Melting Point | 285 – 286 °C (dec.) | High MP indicates strong lattice energy (zwitterion) [1] |

| Boiling Point | 454.7 °C (Predicted @ 760 mmHg) | Theoretical; decomposes before boiling |

| Density | 1.178 g/cm³ (Predicted) | Solid state packing |

| LogP (Octanol/Water) | 2.46 – 3.24 | Lipophilic, but pH-dependent speciation affects actual distribution [2] |

| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Carboxylic acid moiety |

| pKa (Base) | ~8.5 – 9.2 (Predicted) | Tertiary amine moiety |

Solubility Profile

-

Water: Low solubility at neutral pH (isoelectric point). Solubility increases significantly at pH < 3 (ammonium cation formation) or pH > 10 (carboxylate anion formation).

-

Organic Solvents: Soluble in dichloromethane (DCM), chloroform, and DMSO. Limited solubility in diethyl ether or hexane due to polarity.

Chemical Properties & Reactivity

Acid-Base Behavior

The molecule is an ampholyte. In solution at neutral pH, it exists predominantly as a zwitterion (

-

To Extract into Organic Phase: Adjust pH to ~4–5 (isoelectric precipitation) or fully protonate/deprotonate depending on the counter-ion strategy, though the zwitterion is often least soluble in both phases. Standard practice involves esterification to improve lipophilicity for processing.

Functional Group Transformations

-

Carboxylic Acid: Readily undergoes esterification (e.g., with thionyl chloride/ethanol) to form ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. It can also be decarboxylated under harsh conditions to yield 1-benzyl-4-phenylpiperidine.

-

Benzyl Group: Acts as a protecting group for the piperidine nitrogen.[3] It can be removed via catalytic hydrogenation (

) or treating with

Synthesis & Manufacturing

The synthesis of 4-phenylpiperidine-4-carboxylic acids differs fundamentally from 4-anilinopiperidines. The core ring is typically constructed via a double alkylation (cyclization) strategy rather than reductive amination.

Synthetic Pathway (Bis-alkylation Route)

The most authoritative route involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (benzyl cyanide).

Figure 1: Cyclization route for the construction of the 4-phenylpiperidine core.

Detailed Protocol [3]:

-

Cyclization: Phenylacetonitrile is reacted with N,N-bis(2-chloroethyl)benzylamine in the presence of a strong base (50% NaOH) and a phase transfer catalyst (e.g., Tetra-n-butylammonium bromide, TBAB) at approx. 85°C.[4] This forms the 1-benzyl-4-cyano-4-phenylpiperidine intermediate.

-

Hydrolysis: The nitrile intermediate is subjected to harsh acid hydrolysis (e.g., 70-90%

followed by reflux) to convert the nitrile group ( -

Isolation: The mixture is neutralized to the isoelectric point to precipitate the target acid, which is then recrystallized (typically from ethanol/water).

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆):

- 7.2–7.5 ppm: Multiplet (10H, aromatic protons from benzyl and phenyl rings).

-

3.5 ppm: Singlet (2H, benzylic

- 2.4–2.8 ppm: Broad multiplets (Piperidine ring protons).

-

Absence of ethyl ester signals (quartet/triplet) confirms the free acid.

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 296.2

.

-

-

IR Spectroscopy:

-

Broad band ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid/ammonium).

-

Strong peak ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

-

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: As a bioactive intermediate, it should be handled in a fume hood.

-

Storage: Store at room temperature (or 2-8°C for long term) in a dry, well-ventilated area. Hygroscopic nature of salt forms requires desiccation.

References

-

PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (Based on US Patent 4,748,276).[4] Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CID 96576). National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (1-BPPC) as a Modulator of the sGC-cGMP Pathway

The following technical guide provides an in-depth pharmacological and experimental characterization of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1-BPPC) .

This document is structured for researchers investigating the Nitric Oxide (NO) – Soluble Guanylate Cyclase (sGC) – Cyclic Guanosine Monophosphate (cGMP) signaling axis. It addresses the molecule's specific utility as a chemical probe, its mechanistic duality, and the rigorous protocols required for its application in drug discovery.

Executive Summary & Chemical Identity

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7), herein referred to as 1-BPPC , is a piperidine-based small molecule utilized in cardiovascular and urological research.[1] While structurally analogous to synthetic opioid precursors (specifically the pethidine/meperidine class), 1-BPPC is distinct in its application as a modulator of the soluble guanylate cyclase (sGC) system.

Unlike classical sGC stimulators (e.g., Riociguat) which sensitize the enzyme to NO, or heme-independent activators (e.g., Cinaciguat) which target oxidized sGC, 1-BPPC occupies a unique pharmacological niche. It is frequently categorized as an sGC activator in commercial libraries; however, its mechanism of action is often pleiotropic, involving both direct sGC stimulation and downstream phosphodiesterase type 5 (PDE5) inhibition.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Solubility | DMSO (>10 mg/mL), Ethanol (low), Water (insoluble without pH adjustment) |

| pKa | ~4.5 (Carboxylic acid), ~8.5 (Piperidine nitrogen) |

| Regulatory Status | Critical Note: Structural isomer/analog of Schedule II precursors (Pethidine Intermediate B). Researchers must verify local controlled substance regulations before procurement. |

Mechanism of Action: The NO-sGC-cGMP Axis

To effectively utilize 1-BPPC, one must understand its intervention points within the vascular smooth muscle signaling cascade.

The Dual-Modulation Hypothesis

Experimental evidence suggests 1-BPPC increases intracellular cGMP via two synergistic mechanisms:

-

Direct sGC Activation: It binds to the sGC heterodimer, stabilizing the nitrosyl-heme complex or acting on the heme-deficient enzyme, catalyzing the conversion of GTP to cGMP.

-

PDE5 Inhibition (Putative): Structural analysis reveals the piperidine moiety mimics the cGMP substrate, potentially blocking the catalytic site of PDE5, thereby preventing cGMP hydrolysis.

This "push-pull" mechanism (increasing synthesis while blocking degradation) makes 1-BPPC a potent tool for maximizing cGMP accumulation in ex vivo tissue models (e.g., corpus cavernosum or aortic rings).

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the specific intervention points of 1-BPPC compared to endogenous NO.

Figure 1: Schematic of the NO-sGC-cGMP signaling cascade. 1-BPPC acts as a dual-modulator, enhancing sGC output while inhibiting PDE5-mediated cGMP degradation.[2]

Experimental Protocols & Methodologies

Protocol A: Preparation of Stock Solutions

Challenge: 1-BPPC exists as a zwitterion. Direct dissolution in neutral aqueous buffer often results in precipitation.

-

Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) .

-

Concentration: Prepare a 100 mM master stock.

-

Weigh 29.5 mg of 1-BPPC.

-

Add 1.0 mL of DMSO.

-

Vortex for 30 seconds until clear.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute 1:1000 in assay buffer (e.g., Tyrode’s or PBS) immediately prior to use to achieve a final concentration of 100 µM. Note: Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

Protocol B: In Vitro sGC Activity Assay

This assay measures the conversion of α-³²P-GTP to ³²P-cGMP.

Reagents:

-

Purified sGC enzyme (commercial recombinant or tissue homogenate).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM IBMX (to block endogenous PDEs).

-

Substrate: [α-³²P]GTP (or fluorescent GTP analog).

Workflow:

-

Equilibration: Incubate purified sGC (0.5 µ g/well ) with 1-BPPC (titration: 0.1 nM – 100 µM) for 10 minutes at 37°C.

-

Control A: Vehicle (DMSO only).

-

Control B: NO donor (e.g., SNAP 100 µM) to determine maximal heme-dependent stimulation.

-

Control C: ODQ (10 µM) + 1-BPPC. (ODQ oxidizes heme; if 1-BPPC still works, it is a heme-independent activator).

-

-

Initiation: Add GTP mix (0.5 mM final).

-

Reaction: Incubate for 10 minutes at 37°C.

-

Termination: Add Zinc Acetate to precipitate unreacted GTP.

-

Quantification: Measure cGMP via scintillation counting or competitive ELISA.

Self-Validating Check: If the signal does not increase >2-fold over basal, check the oxidation state of your sGC enzyme. 1-BPPC efficacy is highly dependent on the heme status.

Protocol C: Isometric Tension Recording (Aortic Rings)

To verify physiological relevance (vasodilation).

-

Tissue Prep: Harvest thoracic aorta from Sprague-Dawley rats. Clean adherent fat/connective tissue. Cut into 3-4 mm rings.

-

Mounting: Mount rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O₂/5% CO₂). Apply 2g resting tension.

-

Pre-constriction: Contract rings with Phenylephrine (PE, 1 µM) until a stable plateau is reached.

-

Dosing: Add 1-BPPC cumulatively (10⁻⁹ M to 10⁻⁵ M).

-

Data Analysis: Calculate % relaxation relative to the PE-induced plateau.

Data Interpretation & Reference Standards

When analyzing 1-BPPC data, compare results against established sGC modulators to classify its specific mode of action in your system.

| Compound Class | Reference Standard | Expected cGMP Fold-Change | Effect of ODQ (Heme Oxidizer) | 1-BPPC Comparison |

| NO Donor | SNP / SNAP | >50x | Abolished | 1-BPPC is less potent but longer lasting. |

| sGC Stimulator | Riociguat (BAY 63-2521) | >10-20x (Synergistic with NO) | Reduced but present | 1-BPPC shows similar synergy with low-dose NO. |

| sGC Activator | Cinaciguat (BAY 58-2667) | >10-50x (Heme-independent) | Enhanced | If 1-BPPC activity persists with ODQ, it is a true activator. |

| PDE5 Inhibitor | Sildenafil | 2-5x (Basal), >20x (with NO) | Abolished (requires cGMP synthesis) | 1-BPPC mimics this profile if it fails in sGC-knockout assays. |

Regulatory & Safety Compliance

Critical Advisory for Researchers: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is a structural analog of 1-Methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Acid) , a Schedule II controlled substance precursor in the United States and a controlled precursor in many other jurisdictions (e.g., EU Drug Precursor Regulations).

-

Documentation: Maintain full chain-of-custody documentation.

-

Usage: Strictly limited to in vitro and non-clinical in vivo research.

-

Disposal: Incineration via approved hazardous waste streams. Do not dispose of down laboratory drains.

References

-

Biosynth. (2024). 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1BPPC) Product Monograph.[3] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43544, 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. (Structural Analog Reference). Retrieved from

-

Sandner, P., et al. (2021). Soluble Guanylate Cyclase Stimulators and Activators: New Horizons in the Treatment of Priapism Associated with Sickle Cell Disease. Frontiers in Physiology. Retrieved from

-

LGC Standards. (2024). Pethidine Impurity Standards and Precursor Classifications. Retrieved from

Sources

An In-Depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid: Synthesis, Characterization, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Intermediate in Opioid Synthesis

1-Benzyl-4-phenylpiperidine-4-carboxylic acid, with the IUPAC name 1-benzyl-4-phenylpiperidine-4-carboxylic acid , is a tertiary amino carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, a 4-phenylpiperidine moiety, is a well-established pharmacophore in a variety of centrally acting agents, most notably the potent synthetic opioid analgesic, pethidine (also known as meperidine)[1][2]. This guide provides a comprehensive technical overview of this compound, including its synthesis, analytical characterization, and its pivotal role as a chemical intermediate in the production of opioid-based therapeutics. While primarily recognized as a precursor, this document will also explore the available, albeit limited, information regarding its intrinsic pharmacological profile.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is fundamental for its synthesis, purification, and formulation into subsequent active pharmaceutical ingredients (APIs).

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | PubChem[3] |

| CAS Number | 61886-17-7 | PubChem[3] |

| Molecular Formula | C₁₉H₂₁NO₂ | PubChem[3] |

| Molecular Weight | 295.38 g/mol | SIELC Technologies[4] |

| Appearance | Expected to be a solid (powder or crystalline) | Pipzine Chemicals[5] |

| Solubility | Low solubility in water; Soluble in organic solvents like DMSO and methanol | Pipzine Chemicals[5], ChemicalBook[6] |

| Melting Point | Data for the free acid is not readily available. The hydrochloride salt of the nitrile precursor, 1-benzyl-4-cyano-4-phenylpiperidine, melts at 257-261 °C. | ChemicalBook[6] |

| LogP (Computed) | 2.46 | SIELC Technologies[4] |

Synthesis and Manufacturing: A Multi-step Approach

The synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid is a multi-step process that is integral to the production of pethidine and related analgesics[7]. The most established synthetic route involves a two-stage process: the formation of a nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

This initial step involves the formation of the piperidine ring through the alkylation of phenylacetonitrile (also known as benzyl cyanide) with a suitable nitrogen mustard derivative, N,N-bis(2-chloroethyl)benzylamine.

Reaction: Phenylacetonitrile + N,N-bis(2-chloroethyl)benzylamine → 1-Benzyl-4-cyano-4-phenylpiperidine

Causality Behind Experimental Choices: The choice of a strong base, such as sodium amide, is crucial to deprotonate the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an intramolecular cyclization with the bis(2-chloroethyl)amine derivative to construct the piperidine ring. The benzyl group on the nitrogen serves as a protecting group and is a key structural feature of the target molecule.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

-

In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of phenylacetonitrile in an anhydrous solvent (e.g., toluene) is prepared.

-

Sodium amide is cautiously added in portions to the solution to form the corresponding carbanion.

-

A solution of N,N-bis(2-chloroethyl)benzylamine in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux for several hours to drive the cyclization to completion.

-

After cooling, the reaction mixture is worked up by quenching with water and extracting the organic layer.

-

The crude product can be purified by crystallization. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid, yielding 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride as a crystalline solid[8].

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

The second and final step is the hydrolysis of the nitrile group of 1-benzyl-4-cyano-4-phenylpiperidine to the corresponding carboxylic acid.

Reaction: 1-Benzyl-4-cyano-4-phenylpiperidine → 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Causality Behind Experimental Choices: This transformation is typically achieved under strong acidic or basic conditions. Acid-catalyzed hydrolysis, often using concentrated mineral acids like sulfuric or hydrochloric acid, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Experimental Protocol: Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine

-

The nitrile intermediate, 1-benzyl-4-cyano-4-phenylpiperidine, is added to a concentrated aqueous solution of a strong acid (e.g., 70-90% sulfuric acid).

-

The mixture is heated under reflux for an extended period to ensure complete hydrolysis of the nitrile and the intermediate amide.

-

The reaction mixture is then cooled and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the carboxylic acid.

-

The precipitated solid is collected by filtration, washed with water to remove residual salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Synthetic pathway for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid.

Analytical Characterization

To ensure the identity, purity, and quality of 1-benzyl-4-phenylpiperidine-4-carboxylic acid, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound. A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid[4]. This method can be used for purity assessment and for pharmacokinetic studies[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The exact mass is 295.157228913 g/mol [3].

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a C=O stretch) and the aromatic C-H bonds.

The Role in Opioid Drug Development

The primary significance of 1-benzyl-4-phenylpiperidine-4-carboxylic acid lies in its role as a direct precursor to pethidine (meperidine)[1]. Pethidine is a widely used opioid agonist that exerts its analgesic effects by binding to and activating the μ-opioid receptor in the central nervous system[2][9].

The synthesis of pethidine from this carboxylic acid intermediate involves an esterification reaction, typically with ethanol under acidic conditions, to yield ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. The final step is the debenzylation of the piperidine nitrogen, which is then methylated to afford pethidine.

Caption: Role as an intermediate in the synthesis of Pethidine.

Pharmacological Profile: An Area for Further Investigation

While its role as a synthetic intermediate is well-established, the intrinsic pharmacological activity of 1-benzyl-4-phenylpiperidine-4-carboxylic acid is not well-documented in publicly available literature. As a precursor to a potent opioid, it is plausible that the molecule itself may have some affinity for opioid receptors, although likely significantly less than the final pethidine molecule. Pethidine intermediates, in general, are not known for significant analgesic activity in their own right[10].

There is a conflicting and uncorroborated report suggesting that this compound may act as a soluble guanylate cyclase activator. However, given the overwhelming body of evidence linking its structure and application to the synthesis of opioids, this claim should be treated with caution and requires further experimental validation. It is more probable that its primary biological relevance is as a building block for more complex and potent opioid receptor ligands.

Conclusion

1-Benzyl-4-phenylpiperidine-4-carboxylic acid is a compound of considerable importance in the field of medicinal chemistry, serving as a crucial intermediate in the synthesis of the opioid analgesic pethidine. Its synthesis, while involving multiple steps, relies on well-understood organic reactions. The analytical techniques for its characterization are standard within the pharmaceutical industry. While its own pharmacological profile is not extensively studied, its structural contribution to the 4-phenylpiperidine class of opioids underscores its significance in the development of pain management therapeutics. Further research into the potential intrinsic activity of this and related intermediates could provide deeper insights into the structure-activity relationships of opioid receptor ligands.

References

-

Pipzine Chemicals. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid. Available from: [Link]

-

SIELC Technologies. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. (2018-05-16). Available from: [Link]

-

PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]

-

Altmeyers Encyclopedia. Pethidine. (2020-12-20). Available from: [Link]

-

Pethidine: Mechanisms, Clinical Applications and Adverse Effects. The University of Western Australia. (2020-03-02). Available from: [Link]

-

Wikipedia. Pethidine. Available from: [Link]

-

PharmaCompass.com. Pethidine. Available from: [Link]

-

PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Available from: [Link]

-

PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Available from: [Link]

-

chemeurope.com. Pethidine Intermediate A. Available from: [Link]

- Janssen, P. A. J. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of the American Chemical Society, 1962, 84(10), 1987-1988.

-

Wikipedia. Pethidinic acid. Available from: [Link]

-

ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Available from: [Link]

-

Pain Physician. Opioid Pharmacology. (2008). Available from: [Link]

-

Benyhe, S. et al. Biochemistry of opioid (morphine) receptors: binding, structure and molecular modelling. (2012). Available from: [Link]

-

PubChem. Meperidine acid. Available from: [Link]

-

Organic Syntheses. 2-Phenylbutyronitrile. Available from: [Link]

- Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

Wikipedia. Morphine. Available from: [Link]

-

Chemistry Steps. Synthesis of Pethidine aka Meperidine. Available from: [Link]

Sources

- 1. radiusanesthesia.com [radiusanesthesia.com]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 5. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid: Properties, Uses, Safety Data & Reliable China Supplier [pipzine-chem.com]

- 6. 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride CAS#: 71258-18-9 [m.chemicalbook.com]

- 7. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. altmeyers.org [altmeyers.org]

- 10. Pethidine_Intermediate_A [chemeurope.com]

1-Benzyl-4-phenylpiperidine-4-carboxylic acid derivatives and analogues

An In-Depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid Derivatives and Analogues

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, most notably as the foundational structure for a significant class of opioid analgesics. This guide provides a comprehensive technical exploration of 1-benzyl-4-phenylpiperidine-4-carboxylic acid, a pivotal intermediate and a core structure for a multitude of derivatives and analogues. We will dissect the strategic synthetic pathways to this core, delve into the critical structure-activity relationships (SAR) that govern its pharmacological profile, and examine its mechanism of action, primarily as a modulator of the µ-opioid receptor. This document serves as a resource for professionals engaged in the design and development of novel therapeutics, offering field-proven insights into experimental design, causality, and practical application.

Introduction: The Significance of the 4-Phenylpiperidine Core

The discovery of pethidine (meperidine) in the 1930s was a watershed moment in pharmacology.[1] Initially synthesized as an anticholinergic agent, its potent analgesic properties were soon recognized, revealing that a chemical structure far simpler than morphine could elicit strong morphine-like effects.[1][2] This discovery established the 4-phenylpiperidine framework as a premier "pharmacophore" for opioid activity and catalyzed decades of research into synthetic opioids.[3][4][5]

Derivatives of this scaffold, including the highly potent fentanyl and its analogues, are mainstays in clinical settings for managing severe pain.[5] The 1-benzyl-4-phenylpiperidine-4-carboxylic acid structure is a key building block in this field.[6][7] Its rigid framework correctly orients the essential phenyl and basic amine groups, which are critical for interaction with the µ-opioid receptor. Understanding the synthesis and manipulation of this core is fundamental to the development of novel analgesics with potentially improved therapeutic profiles, such as enhanced potency, duration of action, or reduced side effects like respiratory depression and dependence.[8]

Strategic Synthesis of the Core Scaffold

The construction of the 1-benzyl-4-phenylpiperidine-4-carboxylic acid core can be approached through several strategic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

Pathway A: Cyclization of Acyclic Precursors

A classic and robust method involves the cyclization of acyclic precursors. This approach builds the piperidine ring by forming two key carbon-nitrogen bonds. A common variant utilizes the reaction between N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile.[9]

-

Causality of the Method: This pathway is highly convergent. The N,N-bis(2-chloroethyl)benzylamine acts as a nitrogen mustard analogue, providing the nitrogen and four of the ring carbons, while the phenylacetonitrile provides the C4 carbon and the appended phenyl and nitrile groups. The reaction is typically performed under strong basic conditions (e.g., sodium amide or aqueous sodium hydroxide with a phase-transfer catalyst) to deprotonate the phenylacetonitrile, which then acts as a nucleophile.[9][10] The nitrile group is a versatile precursor to the carboxylic acid, requiring a subsequent hydrolysis step, often under harsh acidic or basic conditions.

Caption: General workflow for synthesis via cyclization.

Pathway B: Modification of Pre-formed Piperidines

An alternative and often more flexible approach begins with a pre-formed piperidine ring, such as 1-benzyl-4-piperidone. This is a common starting point for many fentanyl analogues.[11][12]

-

Causality of the Method: This strategy leverages the reactivity of the ketone at the C4 position. A Strecker-type synthesis is often employed, where the piperidone is reacted with cyanide (e.g., from HCN or KCN) and an amine (in this case, aniline for related structures, or adapted for the phenyl group) to form an α-aminonitrile.[11] This intermediate is then hydrolyzed to the corresponding carboxylic acid. This method provides a direct route to installing both the C4-phenyl (or aniline) and C4-carboxylic acid (via nitrile) functionalities.

Pharmacological Profile: The µ-Opioid Receptor Interface

The primary pharmacological target for this class of compounds is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to the body's pain-modulating circuitry.[13][14][15]

Mechanism of Action: Upon binding to the MOR in the central nervous system, these ligands act as agonists, stabilizing the receptor in an active conformation.[16] This initiates a downstream signaling cascade:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the intracellular α-subunit of the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit complex also dissociates and directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuron, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.

The net effect is a reduction in neuronal excitability and the inhibition of ascending pain signals, resulting in analgesia.[8]

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-phenylpiperidine derivatives is highly sensitive to structural modifications. A deep understanding of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.[1][13]

Caption: Key modification points for SAR studies.

Key SAR Insights:

-

The N-Substituent: The benzyl group on the piperidine nitrogen is a key feature. Replacing it with other aralkyl groups, such as a phenethyl group, can significantly increase µ-opioid receptor affinity and analgesic potency. This is a foundational principle in the design of fentanyl-class opioids.

-

The C4-Phenyl Group: This aromatic ring is essential for activity, believed to engage in a crucial interaction within the hydrophobic pocket of the opioid receptor. Substitutions on this ring can fine-tune activity; for example, a hydroxyl group at the meta-position can enhance potency by mimicking the phenolic hydroxyl of morphine.

-

The C4-Carboxylic Acid Group: In its acid form, the molecule is typically a synthetic intermediate. For potent analgesic activity, this group must be converted into an ester (e.g., methyl or ethyl ester, as in pethidine) or an amide.[2] This modification increases lipophilicity, facilitating passage across the blood-brain barrier, and presents the correct electronic and steric profile for optimal receptor interaction.

| Derivative Modification | Observed Effect on Activity | Rationale/Insight |

| N-benzyl → N-phenethyl | Potency generally increases | The extended aromatic chain likely engages in additional favorable interactions within the receptor binding pocket. |

| C4-COOH → C4-COOCH3 | Analgesic activity appears | Esterification is critical for blood-brain barrier penetration and optimal receptor fit. The free acid is often inactive as an analgesic. |

| C4-Phenyl → C4-(m-OH-Phenyl) | Potency often increases | The hydroxyl group can form a hydrogen bond with the receptor, mimicking a key interaction of morphine. |

| C4-Phenyl → C4-Anilino | Leads to fentanyl-class compounds | The introduction of the anilino nitrogen and subsequent N-acylation dramatically increases potency by orders of magnitude. |

Experimental Protocols

Adherence to validated and reproducible protocols is paramount in drug discovery. The following sections provide detailed methodologies for the synthesis of a representative compound and a standard in vivo assay for analgesic efficacy.

Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

This protocol is a representative procedure based on the cyclization of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile.[9]

Self-Validation System: Successful synthesis is validated at each key stage. The formation of the nitrile intermediate can be confirmed by IR spectroscopy (nitrile stretch ~2240 cm⁻¹) and melting point analysis. The final product is validated by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its structure and purity.

Materials:

-

N,N-bis(2-chloroethyl)benzylamine

-

Phenylacetonitrile

-

Toluene

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add N,N-bis(2-chloroethyl)benzylamine (1.0 eq), phenylacetonitrile (1.05 eq), tetra-n-butylammonium hydrogen sulfate (0.1 eq), and toluene (5 mL per gram of starting amine).

-

Base Addition: Begin vigorous stirring and add 50% aqueous NaOH (3.0 eq) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 60°C with a water bath if necessary.

-

Cyclization Reaction: After the addition is complete, heat the reaction mixture to 85-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Workup and Isolation of Nitrile: Cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-cyano-4-phenylpiperidine. The crude product can be purified by recrystallization or chromatography if necessary.

-

Hydrolysis to Carboxylic Acid: Combine the crude nitrile intermediate with an excess of concentrated HCl (10 volumes). Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours.

-

Product Isolation: Cool the reaction mixture in an ice bath. The hydrochloride salt of the product will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Neutralization: Dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to ~7 with a suitable base (e.g., 1M NaOH or NH₄OH). The zwitterionic carboxylic acid will precipitate.

-

Final Purification: Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-4-phenylpiperidine-4-carboxylic acid.

Protocol: In Vivo Hot-Plate Analgesia Assay

This is a standard protocol to assess the central analgesic efficacy of novel compounds in rodents.

Self-Validation System: The assay includes a vehicle control group to establish a baseline latency and a positive control group (e.g., morphine) to validate the sensitivity of the assay. A cut-off time is used to prevent tissue damage, ensuring ethical standards and data integrity.

Materials:

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Test compound solution (e.g., ester derivative of the core acid)

-

Vehicle solution (e.g., saline, DMSO/saline)

-

Positive control (e.g., Morphine sulfate, 10 mg/kg)

-

Male Swiss-Webster mice (20-25 g)

-

Stopwatch

Step-by-Step Methodology:

-

Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Measure the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. Immediately remove the mouse upon response. A cut-off time of 30-45 seconds must be enforced to prevent injury.

-

Dosing: Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., intraperitoneal, subcutaneous).

-

Post-Dosing Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 2.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Interpretation: A significant increase in reaction latency (or %MPE) compared to the vehicle-treated group indicates a central analgesic effect.

Future Directions and Conclusion

The 1-benzyl-4-phenylpiperidine-4-carboxylic acid scaffold remains a highly valuable platform in modern drug discovery. While its derivatives are potent analgesics, future research is focused on mitigating the severe side effects associated with µ-opioid receptor activation.[8] Key areas of exploration include:

-

Biased Agonism: Designing ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance.

-

Receptor Subtype Selectivity: Developing analogues with enhanced selectivity for different opioid receptors (δ, κ) or for specific splice variants of the µ-opioid receptor to achieve a more targeted therapeutic effect.[15][17]

-

Multitarget Ligands: Creating single molecules that modulate both opioid receptors and other pain-relevant targets (e.g., NOP receptors, monoamine transporters) to achieve synergistic analgesia with a reduced side-effect burden.[18]

References

- Source: Google Patents (CN102442937A)

- Source: Google Patents (CN111484444A)

-

Title: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride Source: PrepChem.com URL: [Link]

-

Title: QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method Source: ScienceDirect URL: [Link]

- Source: Google Patents (CN1583742A)

- Source: Google Patents (US3824242A)

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Opioid Source: Wikipedia URL: [Link]

- Source: Google Patents (CN102442937B)

-

Title: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Source: PubChem URL: [Link]

-

Title: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid Source: SIELC Technologies URL: [Link]

-

Title: 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid Source: PubChem URL: [Link]

-

Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

-

Title: A novel approach to the pharmacology of analgesics Source: PubMed URL: [Link]

-

Title: In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist Source: MDPI URL: [Link]

-

Title: QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method Source: PubMed URL: [Link]

-

Title: Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles Source: ACS Publications URL: [Link]

-

Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]

-

Title: Pethidine Source: Wikipedia URL: [Link]

-

Title: Novel Opioid Analgesics and Side Effects Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations Source: ResearchGate URL: [Link]

-

Title: In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower Source: PubMed URL: [Link]

-

Title: Opioid Analgesia and Opioid-Induced Adverse Effects: A Review Source: MDPI URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

-

Title: Phenylpiperidines Source: Wikipedia URL: [Link]

-

Title: Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function Source: Technology Networks URL: [Link]

-

Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery Source: ACS Publications URL: [Link]

-

Title: Opioid Analgesics Source: NCBI Bookshelf URL: [Link]

-

Title: Pethidine: Synthesis and Metabolism Source: Scribd URL: [Link]

-

Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician Journal URL: [Link]

-

Title: Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles Source: NCBI URL: [Link]

-

Title: Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds Source: Journal of the Chemical Society URL: [Link]

-

Title: Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose Source: Pharmacy 180 URL: [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]

- 11. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 12. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 13. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. youtube.com [youtube.com]

- 16. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A novel approach to the pharmacology of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1BPPC)

[1]

Executive Summary

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7), often abbreviated as 1BPPC , is a piperidine derivative possessing a dual pharmacological identity.[1] While structurally homologous to the 4-phenylpiperidine opioid class (e.g., Pethidine/Meperidine), its primary application in modern research is as a Soluble Guanylate Cyclase (sGC) activator .

Unlike its esterified analogs, the free carboxylic acid moiety renders the molecule zwitterionic at physiological pH, significantly limiting Blood-Brain Barrier (BBB) penetration and central opioid activity. Consequently, it serves two distinct roles:

-

Functional Research Tool: A specific activator of the NO-sGC-cGMP pathway, utilized to study smooth muscle relaxation and erectile function.

-

Synthetic Scaffold: A critical intermediate in the manufacturing of 4-phenylpiperidine analgesics (e.g., Pethidine, Anileridine) and peripherally restricted opioid antagonists.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a benzyl group and at the carbon-4 (C-4) with both a phenyl ring and a carboxylic acid group.

| Property | Data |

| IUPAC Name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid |

| Common Code | 1BPPC |

| CAS Number | 61886-17-7 |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water (neutral pH) |

| pKa (Calculated) | Acid: ~3.5 (COOH); Base: ~8.5 (Tertiary Amine) |

| LogP | ~2.5 (Lipophilic, but ionization limits passive diffusion) |

Structural Significance

The C-4 quaternary center is the pharmacophore anchor. In opioid pharmacology, esterification of the carboxylate (e.g., ethyl ester) is required for high mu-opioid receptor (

Biological Activity: sGC Activation Profile

The primary bioactive application of 1BPPC is the modulation of the nitric oxide (NO) signaling pathway.

Mechanism of Action

1BPPC acts as a Soluble Guanylate Cyclase (sGC) Activator .[1] Unlike sGC stimulators (which require heme), activators can often activate the enzyme even when the heme group is oxidized or missing.

-

Binding: 1BPPC binds to the sGC enzyme complex in smooth muscle cells.

-

Catalysis: It allosterically enhances the conversion of Guanosine Triphosphate (GTP) to Cyclic Guanosine Monophosphate (cGMP) .

-

Downstream Effect: Elevated cGMP activates Protein Kinase G (PKG), leading to reduced intracellular calcium levels and smooth muscle relaxation .

Physiological Outcomes[7][8][9]

-

Vasodilation: Relaxation of vascular smooth muscle.

-

Erectile Function: Facilitates corpus cavernosum relaxation. Research indicates 1BPPC enhances the sensitivity of prostate tissue to testosterone, potentially via PDE5 pathway crosstalk.

Figure 1: Mechanism of sGC activation by 1BPPC leading to smooth muscle relaxation.

Pharmacological Context: Opioid Scaffold Analysis

While 1BPPC is the acid precursor to active opioids, it is critical to distinguish its activity from its esters.

Structure-Activity Relationship (SAR)

-

1BPPC (Acid):

nM at -

Ethyl Ester (N-Benzylpethidine): High affinity. The esterification masks the negative charge, restoring lipophilicity and binding capacity.

-

N-Substituent: The N-benzyl group generally confers higher potency than the N-methyl group (as seen in pethidine) due to additional pi-stacking interactions within the receptor's auxiliary binding pocket, provided the C-4 substituent is an ester or ketone.

Metabolic Role

In vivo, 4-phenylpiperidine esters (active drugs) are hydrolyzed by carboxylesterases to their corresponding acids (inactive metabolites). Therefore, 1BPPC can be viewed as the metabolic endpoint of N-benzyl-4-phenylpiperidine esters. Accumulation of this acid is generally non-toxic compared to the accumulation of nor-metabolites (N-demethylated), which are convulsants.

Synthesis & Manufacturing

The synthesis of 1BPPC is a standard protocol in medicinal chemistry, often serving as the "Gateway Step" to 4-phenylpiperidine libraries.

Primary Route: Alkylation

This route avoids the use of toxic cyanides associated with the Strecker synthesis.

-

Starting Material: 4-Phenylpiperidine-4-carboxylic acid (Normeperidine acid).

-

Reagent: Benzyl chloride (or Benzyl bromide).

-

Base: Potassium Carbonate (

) or Triethylamine. -

Solvent: DMF or Acetonitrile.

-

Conditions: Reflux at 80°C for 4–6 hours.

Alternative Route: Hydrolysis of Nitrile

Used when building the piperidine ring de novo.

-

Precursor: 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

-

Reaction: Acidic hydrolysis (

/ -

Product: 1BPPC.

Figure 2: Direct alkylation synthesis pathway for 1BPPC.

Experimental Protocols

Protocol A: Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: Quantify the potency of 1BPPC in generating cGMP.

-

Preparation: Isolate sGC enzyme from rat lung or platelets, or use recombinant human sGC.

-

Incubation:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM

. -

Substrate: 0.5 mM GTP.

-

Test Compound: 1BPPC (concentration range 0.1 nM – 10

M). -

Control: Sodium Nitroprusside (SNP) as positive control.

-

-

Reaction: Incubate at 37°C for 10 minutes.

-

Termination: Stop reaction with 50 mM EDTA.

-

Detection: Quantify cGMP using a cGMP Enzyme Immunoassay (EIA) kit.

-

Analysis: Plot log[concentration] vs. cGMP production to determine

.

Protocol B: Opioid Receptor Binding (Safety/Selectivity Profiling)

Objective: Confirm lack of central opioid affinity (Negative Control).

-

Membrane Prep: Use CHO cells expressing human

-Opioid Receptor (hMOR). -

Radioligand: [³H]-DAMGO (0.5 nM).

-

Displacement:

-

Incubate membranes with radioligand and 1BPPC (10

M fixed dose). -

Incubate for 60 min at 25°C.

-

-

Filtration: Rapid filtration through GF/B glass fiber filters.

-

Counting: Measure radioactivity via liquid scintillation.

-

Criteria: If displacement is <50% at 10

M, the compound is classified as having negligible affinity .

References

-

Biosynth. (2024).[2] 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1BPPC) Product Monograph. Retrieved from

-

PubChem. (2024). Compound Summary: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CID 96576). National Library of Medicine. Retrieved from

- Janssen, P. A., et al. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.

-

ChemIDplus. (2024).[3] RN: 61886-17-7.[1][3] U.S. National Library of Medicine.

1-Benzyl-4-phenylpiperidine-4-carboxylic acid safety and hazards information

Safety, Handling, and Hazard Mitigation in Drug Discovery[1]

Executive Summary & Chemical Identity

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7) is a critical intermediate in the synthesis of 4-phenylpiperidine opioids (e.g., pethidine/meperidine analogs) and nociceptin receptor ligands. While often classified as a chemical irritant, its structural homology to potent narcotics necessitates a handling protocol that exceeds standard GHS requirements. This guide provides a self-validating safety framework for researchers handling this scaffold.

| Parameter | Technical Specification |

| CAS Number | 61886-17-7 |

| IUPAC Name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid |

| Synonyms | N-Benzylnorpethidinic acid; 1-Benzyl-4-phenylisonipecotic acid |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Physical State | Solid (White to off-white powder) |

| Solubility | Low in water (zwitterionic); Soluble in DMSO, dilute acids/bases |

Hazard Identification & Toxicology

2.1 GHS Classification (Self-Validated)

Based on current ECHA and supplier data, the substance is classified as WARNING .[1]

-

H335: May cause respiratory irritation.[6]

2.2 Structural Activity Relationship (SAR) & Pharmacophore Alert

Critical Insight: While the carboxylic acid moiety renders this specific molecule zwitterionic and limits blood-brain barrier (BBB) penetration compared to its esters, it retains the core 4-phenylpiperidine pharmacophore .[1] Metabolic esterification or synthetic modification can rapidly convert this intermediate into high-potency mu-opioid receptor agonists.[1]

Diagram 1: Opioid Scaffold SAR Analysis The following diagram illustrates the structural features that dictate the handling precautions.

Caption: SAR breakdown highlighting the transition risk from irritant (acid form) to potent opioid (ester form).[1]

Comprehensive Handling Protocol

Due to its status as a precursor to controlled substances, this compound should be handled under Occupational Exposure Band (OEB) 3 guidelines until specific potency data rules out bioactivity.[1]

3.1 Engineering Controls

-

Primary Containment: All weighing and open handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

-

HEPA Filtration: Recommended for exhaust if handling quantities >10g.

3.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of dust which may be pharmacologically active. |

| Hands | Double Nitrile Gloves (0.11 mm min) | "Tech-over-tech" double gloving allows outer glove removal upon contamination without skin exposure.[1] |

| Eyes | Chemical Splash Goggles | Prevents ocular absorption and irritation (H319).[1] |

| Body | Tyvek Lab Coat (Wrist-fitted) | Prevents particulate accumulation on street clothes.[1] |

3.3 Experimental Workflow: Synthesis & Isolation

Diagram 2: Safe Handling Workflow This flowchart ensures a closed-loop safety system from receipt to waste disposal.

Caption: Step-by-step containment workflow emphasizing dust suppression and immediate dissolution.

Emergency Response & Decontamination

4.1 Spill Cleanup (Solid Phase)

Do NOT dry sweep. Dry sweeping generates aerosols that can be inhaled.[1]

-

Evacuate the immediate area and allow dust to settle (2-3 mins).[1]

-

Don PPE: Double gloves, goggles, and respiratory protection.

-

Wet Method: Cover the spill with paper towels dampened with 10% Sodium Bicarbonate (neutralizes the carboxylic acid) or water.

-

Collection: Scoop the wet slurry into a hazardous waste bag.

-

Final Wash: Clean surface with soap and water; test pH to ensure neutrality.

4.2 First Aid[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1] Alert medical staff to potential opioid precursor exposure.

-

Skin Contact: Wash with soap and copious water for 15 minutes.[3][6] Do not use ethanol (enhances absorption).[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4][6] Remove contact lenses.[3][4]

Regulatory & Compliance Context

-

Precursor Status: While 1-benzyl-4-phenylpiperidine-4-carboxylic acid is not always explicitly scheduled, it is chemically related to Pethidine Intermediate C (1-methyl-4-phenylpiperidine-4-carboxylic acid).[1]

-

US DEA: Researchers should verify if this specific benzyl analog falls under "controlled substance analogue" provisions if intended for human consumption (not applicable in standard R&D, but relevant for legal storage).[1]

-